molecular formula C11H10N4O B6079192 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one

3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one

Cat. No. B6079192
M. Wt: 214.22 g/mol
InChI Key: VUUPZBNRSNTTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. It is a triazinoindole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. The compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one have been investigated in various studies. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, the compound has been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one in lab experiments is its potential as a therapeutic agent for cancer and viral infections. The compound has also been found to have low toxicity in animal studies. However, one of the limitations is the low yield of the compound using some of the reported synthesis methods. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Future Directions

There are several future directions for the research of 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to optimize the synthesis method to improve the yield of the compound. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of the compound. Finally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
In conclusion, 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one is a heterocyclic compound that has potential applications in scientific research. The compound has been synthesized using various methods and has been found to exhibit antitumor, antiviral, and antibacterial activities. Its mechanism of action involves the inhibition of topoisomerase II and protein kinase C. The compound has been found to induce apoptosis and inhibit the growth of cancer cells. One of the advantages of using the compound in lab experiments is its potential as a therapeutic agent for cancer and viral infections. However, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Synthesis Methods

Several methods have been reported for the synthesis of 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one. One of the most common methods involves the reaction of 3-methylindole with 3,4-diaminobenzoic acid in the presence of a catalyst. Another method involves the reaction of 3-methylindole with cyanogen bromide and then with urea in the presence of a catalyst. The yield of the compound varies depending on the method used.

Scientific Research Applications

3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one has potential applications in scientific research. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has been used in various studies to investigate its potential as a therapeutic agent for cancer and viral infections.

properties

IUPAC Name

3,8-dimethyl-5H-triazino[5,4-b]indol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-6-3-4-8-7(5-6)9-10(12-8)11(16)15(2)14-13-9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUPZBNRSNTTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-dimethyl-5H-triazino[5,4-b]indol-4-one

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